molecular formula C21H18FN3O5 B14115681 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide

Cat. No.: B14115681
M. Wt: 411.4 g/mol
InChI Key: HTRHQLBHCVUOQT-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuro[3,2-d]pyrimidinone core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of 2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[3-(4-fluorophenyl)-2,4-dioxo-1

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other benzofuro[3,2-d]pyrimidinone derivatives, such as:

  • 2-butylamino-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
  • 2-[3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of substituents in 2-[3-(4-fluorophenyl)-2,4-dioxo-1

Properties

Molecular Formula

C21H18FN3O5

Molecular Weight

411.4 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C21H18FN3O5/c1-29-11-10-23-17(26)12-24-18-15-4-2-3-5-16(15)30-19(18)20(27)25(21(24)28)14-8-6-13(22)7-9-14/h2-9H,10-12H2,1H3,(H,23,26)

InChI Key

HTRHQLBHCVUOQT-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42

Origin of Product

United States

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